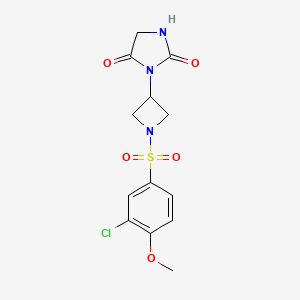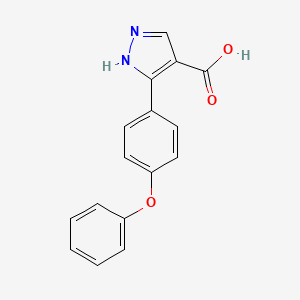
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The compound is likely to possess interesting chemical and physical properties, as well as potential biological activities, which warrant a comprehensive analysis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are closely related to the compound of interest, can be achieved by the Vilsmeier-Haack reaction as part of a multi-step process . Similarly, other pyrazole derivatives have been synthesized using different starting materials and reaction conditions, such as the cyclocondensation of ethyl acetoacetate with phenylhydrazine followed by basic hydrolysis , or the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate with 1-benzylidene-2-phenylhydrazine . These methods provide a framework for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction (XRD) . For example, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was determined to crystallize in the trigonal space group with specific cell parameters . Theoretical approaches, such as density functional theory (DFT), are also employed to predict and compare molecular geometries and vibrational frequencies .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which can be used to further modify their structure and introduce new functional groups. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine can yield carboxamide derivatives or imidazo[4,5-b]pyridine derivatives depending on the reaction conditions . These functionalization reactions are crucial for the diversification of pyrazole-based compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's hydrogen bonding capabilities, as seen in the stabilization of crystal packing by O-H...O and O-H...S intermolecular hydrogen bonds . The nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals . Additionally, the electronic properties, such as HOMO-LUMO energy levels, are studied using time-dependent TD-DFT methods to understand the electronic transitions within the molecules .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research on 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives has demonstrated their potential in various scientific applications, primarily focusing on their synthesis and functionalization for further chemical reactions. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives has been explored, highlighting a method for producing compounds with potential biological activity (İ. Yıldırım & F. Kandemirli, 2006). Additionally, the synthesis of new pyrazole derivatives by reacting 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid with β-diketones and other reagents has been reported, further expanding the chemical versatility of these compounds (R. Kasımoğulları et al., 2010).
Structural and Spectral Investigations
Experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to understand their structural and electronic properties. These investigations include characterization by NMR, FT-IR spectroscopy, and X-ray crystallography, along with theoretical studies on reaction mechanisms and electronic structure analysis (S. Viveka et al., 2016). Such research provides valuable insights into the physical and chemical properties of these compounds, which can be essential for their application in material science and as intermediates in pharmaceutical synthesis.
Antibacterial Activity
The exploration of pyrazolopyridines and pyrazole carboxylic acids for antibacterial applications has shown some compounds to possess significant antibacterial properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for their antibacterial activities, revealing the potential of these compounds as novel antibacterial agents (T. Maqbool et al., 2014).
Nonlinear Optical Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical materials. Through the synthesis and characterization of these compounds, their optical nonlinearity has been investigated, indicating their suitability for optical limiting applications. This highlights the role of pyrazole derivatives in the development of materials for photonic and optoelectronic devices (B. Chandrakantha et al., 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as ibrutinib, have been found to inhibit numerous kinases, such as bruton’s tyrosine kinase (btk), which is an essential component of the b-cell receptor signaling pathway .
Mode of Action
Similar compounds like ibrutinib work by inhibiting the btk signaling process, which is essential for cancer progression .
Biochemical Pathways
Compounds like ibrutinib, which inhibit btk, affect the b-cell receptor signaling pathway . This pathway is involved in the proliferation and development of cancerous B cells .
Result of Action
Compounds like ibrutinib that inhibit btk can impede the proliferation and development of cancerous b cells .
Analyse Biochimique
Biochemical Properties
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in metabolic processes, altering their function and impacting cellular metabolism .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell. These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell. These interactions can have downstream effects on various cellular processes, including energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in different cellular regions can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
Propriétés
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)14-10-17-18-15(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHZPWDDTYWQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C=NN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

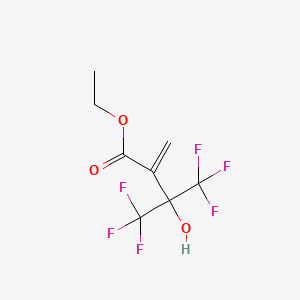
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)
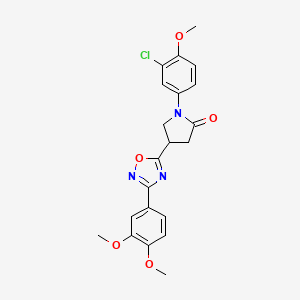
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
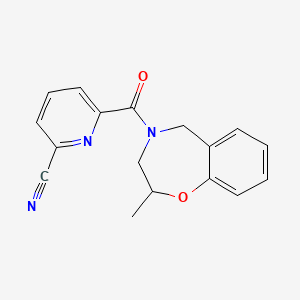
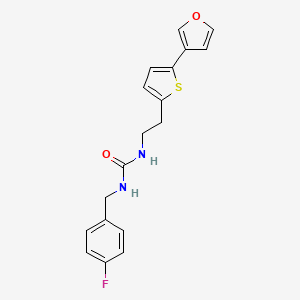
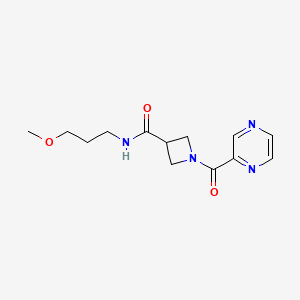
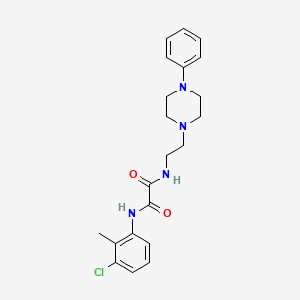

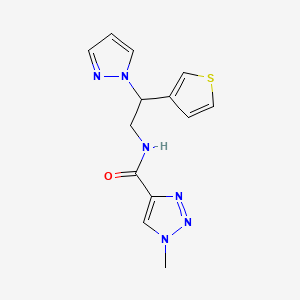
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)
